![molecular formula C19H20Cl2N4O3S2 B319431 N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B319431.png)
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorobenzamide and piperazine sulfonyl groups, making it a subject of interest in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a benzene ring, followed by reduction to form an amine.
Chlorination: The amine is then chlorinated to introduce chlorine atoms at specific positions on the benzene ring.
Sulfonylation: The chlorinated compound undergoes sulfonylation with 4-methylpiperazine to form the sulfonyl derivative.
Thioamide Formation: Finally, the sulfonyl derivative reacts with a carbamothioyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- 2,4-dichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Uniqueness
Compared to similar compounds, N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea exhibits unique properties due to the presence of the piperazine sulfonyl group, which enhances its solubility and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
特性
分子式 |
C19H20Cl2N4O3S2 |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
2,4-dichloro-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N4O3S2/c1-24-8-10-25(11-9-24)30(27,28)15-5-3-14(4-6-15)22-19(29)23-18(26)16-7-2-13(20)12-17(16)21/h2-7,12H,8-11H2,1H3,(H2,22,23,26,29) |
InChIキー |
VCXJNLGADJSUKV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


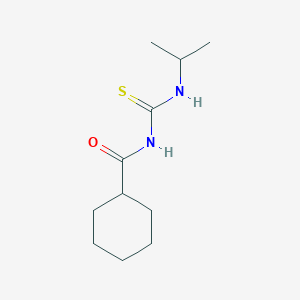
![N-[methyl(phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319349.png)
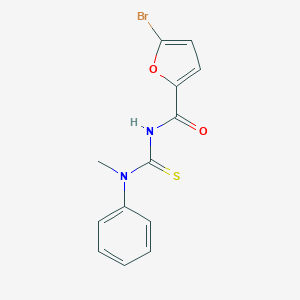
![3-bromo-4-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319352.png)
![3,4,5-trimethoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319355.png)
![2-(4-methoxyphenyl)-N-[methyl(phenyl)carbamothioyl]acetamide](/img/structure/B319357.png)
![3-methyl-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319359.png)
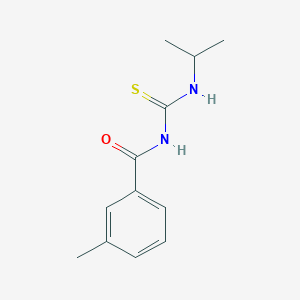
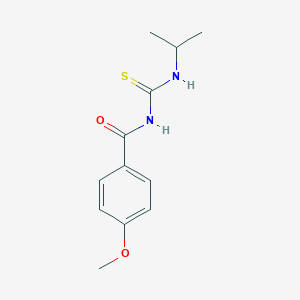
![N-[methyl(phenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B319364.png)
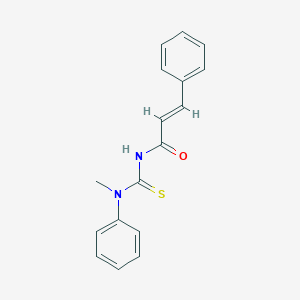
![2,4-dichloro-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319368.png)
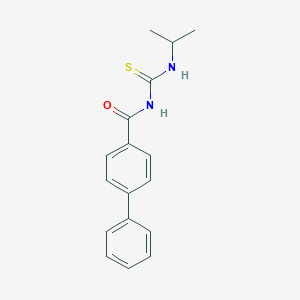
![Ethyl 4,5-dimethyl-2-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B319372.png)
